Chloroquinoléines

Chloroquinolines are a class of organic compounds derived from quinoline, characterized by the presence of one or more chlorine atoms substituted at various positions. These derivatives exhibit diverse chemical and biological properties, making them valuable in various applications across pharmaceuticals, agrochemicals, and industrial chemistry.

In pharmaceutical research, chloroquinolines have shown potential as antimalarial agents due to their structural similarity to quinine, a natural product with known antimalarial activity. They also demonstrate antimicrobial activities against a broad spectrum of microorganisms, including bacteria and fungi, making them candidates for the development of new antibiotics.

Additionally, certain chloroquinoline derivatives exhibit significant pharmacological properties such as anti-inflammatory, antioxidant, and anticancer activities, indicating their potential in treating complex diseases beyond infectious conditions. Their use in agrochemicals is also explored due to their herbicidal effects, contributing to pest control strategies.

Overall, the versatile structural diversity of chloroquinolines opens up numerous possibilities for their application in different fields of chemistry and biology, highlighting their importance as a class of compounds with promising therapeutic potentials.

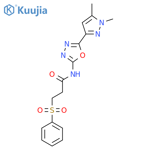

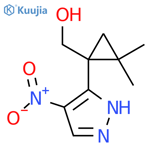

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

|

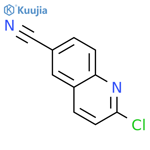

2-Chloroquinoline-6-carbonitrile | 78060-54-5 | C10H5ClN2 |

|

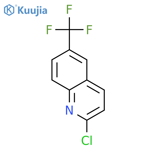

2-chloro-6-(trifluoromethyl)quinoline | 78060-56-7 | C10H5ClF3N |

|

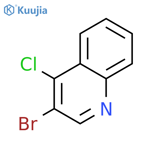

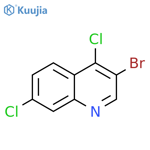

3-Bromo-4-chloroquinoline | 74575-17-0 | C9H5BrClN |

|

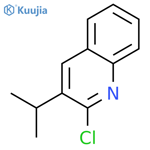

Quinoline, 2-chloro-3-(1-methylethyl)- | 85273-92-3 | C12H12ClN |

|

Quinoline,3-bromo-4,7-dichloro- | 860194-90-7 | C9H4BrCl2N |

|

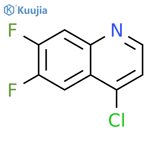

4-Chloro-6,7-difluoroquinoline | 863785-94-8 | C9H4ClF2N |

|

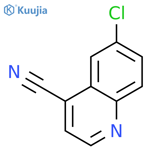

6-Chloroquinoline-4-carbonitrile | 854864-08-7 | C10H5ClN2 |

|

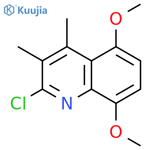

4-chloro-5,8-dimethoxy-3-methyl-quinoline | 58868-24-9 | C12H12ClNO2 |

|

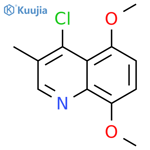

2-chloro-5,8-dimethoxy-3,4-dimethyl-quinoline | 58868-28-3 | C13H14ClNO2 |

|

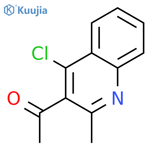

1-(4-Chloro-2-methylquinolin-3-yl)ethanone | 138770-67-9 | C12H10ClNO |

Littérature connexe

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

Fournisseurs recommandés

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés

-

-

-

-

-

A2-Iso5-2DC18 Cas No: 2412492-07-8

A2-Iso5-2DC18 Cas No: 2412492-07-8